3-Bromo-8-methoxy-1,5-naphthyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

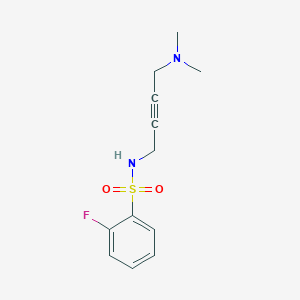

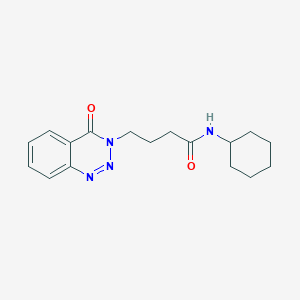

3-Bromo-8-methoxy-1,5-naphthyridine is a compound that belongs to the class of naphthyridines, which are characterized by a two nitrogen atoms in the ring structure. This compound is of interest due to its potential applications in chemical synthesis and pharmaceuticals. The presence of bromo and methoxy substituents on the naphthyridine core can influence its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related naphthyridine derivatives often involves condensation reactions, as seen in the synthesis of 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione (MBCND) from 2-aminochromone-3-carboxaldehyde and 4-hydroxy-1-methylquinolin-2(1H)-one . Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves a series of reactions including methoxylation and bromination . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, and mass spectrometry . Density Functional Theory (DFT) calculations can also be employed to investigate the equilibrium geometry, electronic structure, and properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) . These techniques would be relevant for analyzing the molecular structure of this compound.

Chemical Reactions Analysis

Naphthyridine derivatives can undergo a variety of chemical reactions. For instance, bromo-naphthyridines can participate in amination reactions, which may involve intermediates such as naphthyridynes . The reactivity of the bromo and methoxy groups in this compound would likely allow for similar transformations, potentially yielding amino-naphthyridine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives, such as solubility, melting point, and reactivity, are influenced by their functional groups. The electronic absorption spectra of these compounds can be measured in different solvents, and the observed bands can be assigned using theoretical calculations . The presence of a methoxy group can affect the compound's biochemical potency and cellular penetration, as seen in the study of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives .

科学的研究の応用

Chemical Synthesis and Reaction Behavior

3-Bromo-8-methoxy-1,5-naphthyridine and its derivatives are primarily studied in the context of chemical synthesis and reaction mechanisms. For instance, Haak and Plas (2010) investigated the reaction of 3-bromo-2-ethoxy-1,5-naphthyridine with KNH2/NH3, leading to the discovery of new compounds through amination, including 3- and 4-amino-1-ethyl-1,5-naphthyridin-2(1H)-one (Haak & Plas, 2010). Similarly, Czuba (2010) described rearrangements in the amination of bromo-1,5-naphthyridines, which might involve naphthyridyne as an intermediate, contributing to the understanding of reaction pathways in this chemical class (Czuba, 2010).

Pharmaceutical Research

In pharmaceutical research, naphthyridine derivatives, including those related to this compound, have shown promise. For example, Kong et al. (2018) studied a novel naphthyridine derivative that demonstrated significant anticancer activity in human malignant melanoma cell lines, indicating potential applications in cancer treatment (Kong et al., 2018).

Antimalarial Research

The compound has also been explored in the context of antimalarial research. Barlin and Tan (1985) synthesized a series of N4-substituted 7-bromo-1,5-naphthyridin-4-amines from nicotinic acid, including derivatives of 3-bromo-8-chloro-1,5-naphthyridine, some of which showed significant antimalarial activity (Barlin & Tan, 1985).

Synthesis and Characterization

Further research into the synthesis and characterization of these compounds is ongoing. For instance, Li et al. (2010) described a scalable synthesis of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde, a related compound, which contributes to the broader understanding of the chemical behavior and potential applications of naphthyridine derivatives (Li et al., 2010).

Safety and Hazards

The safety data sheet for 3-Bromo-8-methoxy-1,5-naphthyridine indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust or fumes, avoiding contact with skin and eyes, and using personal protective equipment .

作用機序

Target of Action

It’s known that 1,5-naphthyridine derivatives, to which this compound belongs, exhibit a wide variety of biological activities . They find application in the cardiovascular, central nervous system, and hormonal diseases .

Mode of Action

1,5-naphthyridines generally interact with their targets through various mechanisms, including electrophilic or nucleophilic reactions, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

Biochemical Pathways

1,5-naphthyridines are known to exhibit a broad range of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Given the wide range of biological activities exhibited by 1,5-naphthyridines, it can be inferred that this compound may have diverse molecular and cellular effects .

特性

IUPAC Name |

3-bromo-8-methoxy-1,5-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-13-8-2-3-11-7-4-6(10)5-12-9(7)8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIMNXCQMNDHRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=NC=C1)C=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3014447.png)

![(E)-1-(4-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3014448.png)

![N-(2-fluorobenzyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3014460.png)

![N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide](/img/structure/B3014461.png)

![Ethyl 1-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B3014463.png)

![3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3014464.png)